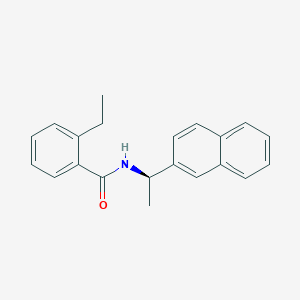
2-Ethyl-N-(1R-naphthalen-2-yl-ethyl)-benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-N-(1R-naphthalen-2-yl-ethyl)-benzamide is a complex organic compound characterized by its unique structural features It consists of a benzamide core with an ethyl group and a naphthalen-2-yl-ethyl moiety attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-N-(1R-naphthalen-2-yl-ethyl)-benzamide typically involves multiple steps, starting with the preparation of the naphthalen-2-yl-ethylamine. This intermediate is then reacted with ethyl chloroformate to form the benzamide derivative. The reaction conditions usually require the use of a strong base, such as triethylamine, and an organic solvent like dichloromethane.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help achieve large-scale synthesis with minimal environmental impact.
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-N-(1R-naphthalen-2-yl-ethyl)-benzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of different alkylated or acylated derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its biological activity, including potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to evaluate its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-Ethyl-N-(1R-naphthalen-2-yl-ethyl)-benzamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to fully elucidate its mechanism of action and identify its precise molecular targets.
Comparison with Similar Compounds
N-(1-naphthyl)ethylbenzamide
2-ethyl-N-(1-naphthyl)ethylbenzamide
2-ethyl-N-(1-methylnaphthyl)ethylbenzamide
Properties
Molecular Formula |
C21H21NO |
|---|---|
Molecular Weight |
303.4 g/mol |
IUPAC Name |
2-ethyl-N-[(1R)-1-naphthalen-2-ylethyl]benzamide |
InChI |
InChI=1S/C21H21NO/c1-3-16-8-6-7-11-20(16)21(23)22-15(2)18-13-12-17-9-4-5-10-19(17)14-18/h4-15H,3H2,1-2H3,(H,22,23)/t15-/m1/s1 |
InChI Key |
GTAGUQHFAFXROX-OAHLLOKOSA-N |
Isomeric SMILES |
CCC1=CC=CC=C1C(=O)N[C@H](C)C2=CC3=CC=CC=C3C=C2 |
Canonical SMILES |
CCC1=CC=CC=C1C(=O)NC(C)C2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















